Kaliocin-1
Description
Overview of Antimicrobial Peptides (AMPs) in Innate Immunity
Antimicrobial peptides are a diverse and widespread group of molecules that form a crucial first line of defense in the innate immunity of a vast range of organisms, from prokaryotes to humans. nih.gov These peptides are typically short, cationic, and amphipathic, characteristics that facilitate their interaction with and disruption of microbial membranes. AMPs exhibit a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, viruses, and even some parasites. Their role extends beyond direct killing of pathogens; they can also modulate the host immune response, acting as signaling molecules that can influence inflammation and wound healing. The production of AMPs can be constitutive or induced by the presence of infectious agents or inflammatory stimuli. kosfaj.org
Contextualization of Lactoferrin and Its Derived Peptides in Host Defense
Lactoferrin is a multifunctional, iron-binding glycoprotein found in various mammalian secretions, including milk, tears, and saliva, as well as in the secondary granules of neutrophils. nih.gov It plays a significant role in host defense through various mechanisms, including iron sequestration, which limits the availability of this essential nutrient for microbial growth, and direct interaction with microbial surfaces. nih.gov Proteolytic cleavage of lactoferrin, for instance by pepsin in the digestive tract, can release smaller peptides that often exhibit enhanced antimicrobial activity compared to the parent protein. scirp.orgasm.org These lactoferrin-derived peptides, such as lactoferricin, are a key part of the innate immune arsenal, demonstrating a broad range of antimicrobial and immunomodulatory functions.
Genesis and Identification of Kaliocin-1 as a Lactoferrin-Derived Peptide
This compound is a synthetic, 31-residue peptide that corresponds to the amino acid sequence from positions 153 to 183 of human lactoferrin. nih.govubc.ca Its development was based on the identification of antimicrobial domains within the lactoferrin molecule. sld.cu Unlike naturally occurring lactoferricin, which is derived from the N-terminus of lactoferrin, this compound originates from a different region of the protein. ubc.ca The synthesis of this compound was a deliberate effort to explore the antimicrobial potential of different lactoferrin fragments. researchgate.net Research has revealed that this compound contains a "multidimensional antimicrobial signature" known as the gamma-core motif, a structural feature common to many cysteine-stabilized antimicrobial peptides. nih.govresearchgate.net Additionally, its sequence shows a notable similarity to brevinin-1Sa, an antimicrobial peptide from frog skin, and exhibits a "Rana box"-like sequence. researchgate.net
Significance of Investigating this compound: Addressing Microbial Resistance
The investigation of this compound is highly significant in the context of the global crisis of antimicrobial resistance. Conventional antibiotics are becoming increasingly ineffective as pathogens evolve mechanisms to evade their action. nih.gov Antimicrobial peptides like this compound represent a promising alternative or complementary therapeutic strategy. A key advantage of many AMPs is their mechanism of action, which often involves targeting the microbial membrane, a structure that is less prone to mutational resistance than the specific enzymatic targets of many traditional antibiotics.
Notably, this compound has demonstrated efficacy against fungal strains that are resistant to conventional antifungal drugs like fluconazole (B54011) and amphotericin B. researchgate.net Its mode of action appears to be distinct from many other AMPs, as it does not seem to cause extensive permeabilization of the cytoplasmic membrane. nih.govresearchgate.net Instead, its anti-candidal activity is thought to involve mitochondrial perturbation. nih.gov This unique mechanism of action makes this compound a valuable subject of research for developing new therapeutics that can bypass existing resistance mechanisms. The study of this compound and similar peptides could pave the way for a new generation of antimicrobial agents capable of combating multidrug-resistant pathogens.
Detailed Research Findings
Scientific investigations into this compound have provided valuable insights into its antimicrobial efficacy and mechanism of action. The following tables summarize key findings from various studies.
Antifungal Activity of this compound against Candida Species
| Organism | Activity Metric | Concentration (µM) | Additional Notes |
|---|---|---|---|
| Candida albicans | Candidacidal Activity | 150 | Demonstrated dose- and time-dependent killing. |
| Candida spp. (including fluconazole- and amphotericin B-resistant isolates) | Fungicidal Activity | Active | Effective against a range of Candida species, including drug-resistant strains. researchgate.net |
| Candida spp. | Growth-Inhibitory Concentration | Inactive (0.6 to 150) | Standard MIC determinations in RPMI 1640 or PG broth showed inactivity, suggesting interference from medium components. nih.gov |
Antibacterial Activity of this compound
| Organism | Activity Metric | Concentration | Additional Notes |
|---|---|---|---|
| Escherichia coli | Bactericidal Effect | Not specified | Induces K+-efflux and dissipation of transmembrane electrical potential without extensive membrane damage. nih.govnih.gov |
| Pseudomonas aeruginosa | Bactericidal Effect | IC50 | The bactericidal effect was reduced in non-respiring cells, suggesting a dependency on active cellular respiration. |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FFSASCVPGADKGQFPNLCRLCAGTGENKCA |
Origin of Product |
United States |
Discovery, Derivation, and Primary Characterization of Kaliocin 1
Isolation and Identification from Human Lactoferrin Enzymatic Hydrolysates
The discovery of antimicrobial peptides often involves the enzymatic breakdown of larger precursor proteins. Human lactoferrin, a glycoprotein found in milk and other exocrine secretions, is known to release potent antibacterial fragments upon digestion with enzymes like pepsin. nih.govmdpi.com This process, known as enzymatic hydrolysis, mimics the natural digestion process and is a common method for identifying bioactive peptides. uq.edu.aumdpi.com
While Kaliocin-1 itself is a synthetically produced peptide, its sequence was identified within the structure of human lactoferrin. researchgate.net The study of hydrolysates of lactoferrin revealed various fragments with antimicrobial properties, leading researchers to identify specific sequences, such as that of this compound, that are responsible for this activity. nih.govnih.gov The synthesis of this specific 31-amino acid peptide allowed for detailed investigation into its microbicidal functions. researchgate.net
Amino Acid Sequence Elucidation: FFSASCVPGADKGQFPNLCRLCA GTGENKCA
The primary structure of this compound was determined to be a 31-amino acid sequence. researchgate.net This specific sequence is what defines its structure and biological activity.
| Property | Description |
| Full Amino Acid Sequence | FFSASCVPGADKGQFPNLCRLCAGTGENKCA |
| One-Letter Code | F-F-S-A-S-C-V-P-G-A-D-K-G-Q-F-P-N-L-C-R-L-C-A-G-T-G-E-N-K-C-A |
| Number of Residues | 31 |
Characterization as a Cysteine-Stabilized Peptide
This compound is classified as a cysteine-stabilized or cysteine-rich peptide. researchgate.netnih.gov This characterization is based on the presence of multiple cysteine (C) residues within its amino acid sequence. The sequence of this compound contains four cysteine residues.
These cysteine residues are crucial for the peptide's three-dimensional structure and stability. Through oxidation, the thiol groups of cysteine residues can form covalent disulfide bonds. researchgate.net In peptides like defensins and other antimicrobial peptides, these disulfide bridges create a stable molecular scaffold, which is often essential for their biological activity. nih.govresearchgate.net This structural stability provided by intramolecular disulfide bonds is a hallmark of many host-defense peptides. nih.gov
Positional Mapping within Human Lactoferrin (e.g., residues 152-182 or 153-183)
The amino acid sequence of this compound corresponds to a specific segment within the parent protein, human lactoferrin. researchgate.net Human lactoferrin is a single polypeptide chain composed of approximately 700 amino acids, folded into two distinct lobes. nih.gov Research has mapped the this compound sequence to the N-terminal lobe of the protein.
Specifically, the sequence FFSASCVPGADKGQFPNLCRLCAGTGENKCA aligns with residues 153 to 183 of the mature human lactoferrin protein. researchgate.net
| Peptide | Parent Protein | Positional Mapping (Residue Number) |
| This compound | Human Lactoferrin (UniProtKB: P02788) | 153-183 |
Synthetic Methodologies and Structural Elucidation of Kaliocin 1 and Analogs
Chemical Synthesis Approaches for Kaliocin-1 and Related Peptides
The synthesis of peptides like this compound is primarily achieved through chemical methods, allowing for precise control over the amino acid sequence and incorporation of modified residues if required.
Solid-Phase Peptide Synthesis (SPPS) is a widely utilized technique for the chemical synthesis of peptides, including fragments and analogs of this compound. This method involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to an insoluble solid support or resin. SPPS allows for the synthesis of peptides in a relatively rapid and efficient manner compared to traditional solution-phase methods. csic.esresearchgate.netamazon.comgoogle.com
One of the predominant strategies in SPPS is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. In this approach, the α-amino group of each incoming amino acid is protected with the Fmoc group, which is acid-labile. The synthesis proceeds in cycles, each involving the coupling of an Fmoc-protected amino acid to the free amino terminus of the peptide chain on the resin, followed by the removal of the Fmoc group using a mild base, typically piperidine, to expose the amino group for the next coupling step. csic.esresearchgate.netamazon.comunimi.itmdpi.com Side-chain functional groups of the amino acids are protected with more robust protecting groups that are stable to the Fmoc deprotection conditions and are removed concurrently with the cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA). csic.esunimi.it
While the full 31-residue this compound (FFSASCVPGADKGQFPNLCRLCA GTGENKCA) is a synthetic peptide niscpr.res.inniscpr.res.innih.gov, studies on its fragments, such as the octapeptide FSASCVPG (residues 2-9), have employed SPPS. For instance, the octapeptide FSASCVPG was synthesized using the Boc (tert-butyloxycarbonyl) solid-phase method on a chloromethylated polystyrene resin. niscpr.res.inresearchgate.net This method utilizes an acid-labile Boc group for α-amino protection and benzyl-based protecting groups for side chains, with cleavage from the resin and deprotection carried out using strong acid cocktails like TFA with scavengers. niscpr.res.inresearchgate.netnih.gov The successful synthesis of peptide fragments and analogs is crucial for understanding the structure-activity relationships of this compound. nih.gov
Following solid-phase synthesis and cleavage from the resin, the crude synthetic peptide product requires purification to remove truncated sequences, deleted sequences, and other impurities generated during the synthesis process. mdpi.com Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a standard technique used for the purification of synthetic peptides. unimi.itniscpr.res.innih.govrsc.org Purification is typically performed using gradients of acetonitrile (B52724) in aqueous trifluoroacetic acid. unimi.itniscpr.res.innih.gov
Characterization of the purified synthetic peptides is essential to confirm their identity, purity, and integrity. Common characterization techniques include mass spectrometry, such as Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), which provide information about the molecular weight of the peptide. researchgate.netnih.govrsc.org Analytical RP-HPLC is used to assess the purity of the synthesized peptide, with a major single peak in the chromatogram indicating high purity. niscpr.res.inniscpr.res.inresearchgate.net N-terminal Edman sequencing can also be employed to confirm the amino acid sequence. nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed structural characterization and confirmation of the peptide sequence through sequential resonance assignments. niscpr.res.inniscpr.res.inresearchgate.net
Conformational Analysis and Three-Dimensional Structure Determination
Understanding the three-dimensional structure and conformational preferences of this compound and its active fragments is vital for elucidating their biological function. NMR spectroscopy, particularly 2D NMR techniques, plays a significant role in this analysis. niscpr.res.inniscpr.res.innih.govresearchgate.netresearchgate.nethealthprevent.net
NMR spectroscopy is a key technique for determining the solution structure and dynamics of peptides and proteins. For peptides like this compound, 1H NMR and various 2D NMR experiments provide detailed information about the local environment of individual nuclei and through-bond and through-space connectivities. niscpr.res.inniscpr.res.inresearchgate.netucb.br Studies on the octapeptide fragment FSASCVPG have extensively utilized NMR to determine its conformation in solution. niscpr.res.inniscpr.res.innih.govresearchgate.net
Two-dimensional NMR experiments are indispensable for assigning resonances and obtaining structural constraints for peptides. For the this compound octapeptide fragment FSASCVPG in DMSO-d6, the following 2D NMR techniques were employed:
| 2D NMR Technique | Principle | Application in Peptide Structure Elucidation |
| DQF-COSY | Correlates protons coupled through bonds. | Identifies directly coupled protons and provides information on spin systems within amino acid residues. niscpr.res.inmagritek.com |
| TOCSY | Correlates all protons within a spin system. | Helps in identifying and classifying amino acid residues based on their side-chain proton networks. niscpr.res.inmagritek.com |
| ROESY | Correlates protons based on through-space proximity (Nuclear Overhauser Effect). | Provides distance restraints for structure calculation and helps in sequential assignment (connectivities between adjacent residues). niscpr.res.inmagritek.com |
These experiments, performed at controlled temperatures (e.g., 25°C), yield cross-peaks that represent correlations between different protons, forming the basis for resonance assignment and subsequent structural analysis. niscpr.res.in
The assignment of proton resonances is the crucial first step in determining the three-dimensional structure of a peptide using NMR. For the this compound octapeptide FSASCVPG, sequence-specific 1H resonance assignments were carried out using the data obtained from the 2D NMR experiments. niscpr.res.inniscpr.res.innih.gov
The assignment process typically begins by identifying the spin systems corresponding to individual amino acid residues using DQF-COSY and TOCSY spectra. For example, the Gly residue can be identified by its characteristic Hα-Hα connectivity in the DQF-COSY spectrum, while Pro is identified using correlations to CαH and CδH signals in the TOCSY spectrum. niscpr.res.in Amino acids like Ser, Phe, and Cys, which have AMX spin systems, can be identified by their Hα-Hβ connectivities in both DQF-COSY and TOCSY. niscpr.res.in
Once the individual spin systems are identified and assigned to specific amino acid types, the residues are linked together in the correct sequence using sequential NOE connectivities observed in the ROESY spectrum. These NOEs typically involve protons on adjacent residues, such as between the amide proton (HN) of one residue and the alpha proton (Hα) or amide proton (HN) of the preceding residue (dNN, dαN connectivities). niscpr.res.in Side-chain NOEs (e.g., dβN) also provide valuable sequential information. niscpr.res.in By systematically following these connectivities along the peptide backbone and side chains, the complete sequence-specific assignment of proton resonances is achieved. niscpr.res.inniscpr.res.in This detailed assignment provides the foundation for determining the peptide's conformation and three-dimensional structure through techniques like restrained molecular dynamics, which showed that the FSASCVPG octapeptide adopts a predominantly extended backbone conformation in DMSO-d6. niscpr.res.inniscpr.res.innih.govresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Determination of Backbone Conformation
The backbone conformation of an octapeptide fragment of this compound, specifically residues 2-9 (FSASCVPG), has been investigated using two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy in dimethyl sulfoxide-d6 (DMSO-d6) at 25°C. researchgate.netnih.govniscpr.res.in Sequence-specific assignments of the 1H resonances were achieved through 2D correlation experiments, including 2D DQF-COSY, TOCSY, and ROESY. researchgate.netnih.govniscpr.res.in Analysis of the NMR data indicated that this octapeptide fragment adopts a predominantly extended backbone conformation under these conditions. researchgate.netnih.govniscpr.res.in The determined structure of this fragment shows resemblance to the corresponding region in human lactoferrin. researchgate.netnih.govniscpr.res.in Chemical shift index (CSI) values for the octapeptide did not meet the criteria for either β-sheet or α-helix structures. niscpr.res.in
Restrained Molecular Dynamics Simulations
Restrained molecular dynamics simulations have been employed alongside NMR data to determine the conformation of the this compound fragment. researchgate.netnih.govniscpr.res.inresearchgate.net These simulations were based on the torsional angle dynamics (TAD) approach. niscpr.res.in Experimental restraints, such as upper limit distance restraints derived from 2D ROESY spectra and φ torsion angle restraints, were incorporated into the simulations to guide the structural calculations. niscpr.res.in For the FSASCVPG octapeptide fragment, 57 meaningful upper limit distance restraints and six φ torsion angle restraints were collected and utilized in the restrained molecular dynamics calculations performed using the CYANA package. niscpr.res.in Molecular dynamics simulations using force fields such as CHARMM36 have also been applied in studies of related cysteine-stabilized peptides containing the gamma-core motif. biorxiv.orgbiorxiv.orgresearchopenworld.com Analysis of backbone root mean square deviation (RMSD) is a common approach in such simulations to assess structural maintenance. biorxiv.org
Role of Disulfide Bonds in Structural Integrity and Activity
This compound is classified as a cysteine-stabilized peptide. nih.govsld.cu Disulfide bonds formed between cysteine residues play a crucial role in stabilizing the structure of many peptides and proteins, including antimicrobial peptides. mdpi.comnih.govlu.se These bonds contribute to maintaining structural integrity and can be vital for biological activity. mdpi.com The presence and correct formation of disulfide bonds are essential for the structural stability and antifungal activity of some peptides. mdpi.com While the specific disulfide bond arrangement in the full-length this compound is not detailed in the provided snippets, the general principle from studies on other cysteine-rich antimicrobial peptides, such as defensins, highlights the importance of disulfide bridges for their folded structure and often their activity and stability against degradation. nih.govlu.seresearchgate.net Studies on other peptides have shown that disrupting disulfide bonds can impact activity, although in some cases, linear variants can retain or even enhance activity while potentially affecting stability. lu.seresearchgate.net
Analysis of the Gamma-Core Motif (γ-core) Structure within this compound
This compound contains the gamma-core (γ-core) motif. nih.govmdpi.comfrontiersin.orgnih.govbiorxiv.orgcore.ac.uk This motif is recognized as a conserved, multidimensional structural signature found in various disulfide-stabilized antimicrobial peptides and proteins, including those from the transferrin family, from which this compound is derived. nih.govnih.gov The presence of the γ-core motif in this compound correlates with its antimicrobial activity. nih.govfrontiersin.orgcore.ac.uk The γ-core motif is generally characterized by a conserved CXG sequence and is often associated with two antiparallel β-sheets. nih.govcore.ac.uk In human lactoferrin, the γ-core motif sequence included in this compound is NH2-CRLCAGTGENKC. mdpi.com This motif is highly conserved across the phylogenetic spectrum within the transferrin family of proteins, suggesting a significant role in host defense functions. nih.gov The γ-core motif is thought to be involved in the interaction with target cell membranes, potentially leading to permeabilization or the induction of regulated cell death. researchgate.net
In Vitro Antimicrobial Efficacy Against Fungal Pathogens
This compound demonstrates fungicidal activity against various Candida species, which are significant opportunistic fungal pathogens.
Candidacidal Activity Against Candida spp.
This compound, corresponding to residues 151-181 or 153-183 of human lactoferrin, has been shown to effectively suppress the growth and viability of several Candida species. dntb.gov.ua, nih.gov, Studies indicate that this compound possesses the ability to kill Candida albicans, Candida glabrata, Candida guilliermondii, Candida krusei, Candida parapsilosis, and Candida tropicalis.
The candidacidal activity of this compound typically occurs within a concentration range of 50 to 150 μM., Differential susceptibility among Candida species has been observed. Candida guilliermondii and Candida parapsilosis appear to be particularly sensitive, showing potent activity at concentrations as low as 37.5 μM. Candida pseudotropicalis and Candida tropicalis also exhibit high sensitivity, with approximately 100% of the starting inoculum being killed at a concentration of 150 μM.
Here is a summary of this compound's activity against various Candida species based on reported effective concentrations:
| Candida Species | Effective Concentration Range (µM) | Observed Killing Efficacy | Source |
| C. albicans | 50-150 | Killing observed | ,, |
| C. glabrata | 50-150 | Killing observed | ,, |
| C. guilliermondii | 37.5-150 | Potent activity at lower concentrations, Killing observed | , |
| C. krusei | 50-150 | Killing observed | ,, |
| C. parapsilosis | 37.5-150 | Potent activity at lower concentrations, Killing observed | , |
| C. tropicalis | 150 | ~100% killing at this concentration, Killing observed | , |
| C. pseudotropicalis | 150 | Extremely sensitive, ~100% killing at this concentration |
Susceptibility Testing Methods
The candidacidal efficacy of this compound has primarily been evaluated using in vitro susceptibility testing methods, such as killing assays.,,, These assays typically involve incubating Candida cells with various concentrations of this compound for a defined period, followed by determining the number of viable cells by counting colony-forming units (CFU) on agar (B569324) plates.,,
To investigate the mechanism of action, membrane integrity has been assessed using techniques like propidium (B1200493) iodide (PI) staining.,,, These studies have indicated that, at microbicidal concentrations, this compound does not induce extensive permeabilization or disruption of the Candida cell membrane, suggesting a mechanism distinct from pore formation commonly seen with some antimicrobial peptides.,,,
In Vitro Antimicrobial Efficacy Against Bacterial Pathogens
This compound also exhibits bactericidal activity, particularly against Gram-negative organisms.
Bactericidal Activity Against Gram-Negative Organisms
This compound has demonstrated a bactericidal effect against Pseudomonas aeruginosa, especially under low-ionic-strength conditions. Killing assays have been employed to evaluate its microbicidal effect on P. aeruginosa cells.
While this compound can permeabilize different ions through artificial liposomal membranes, it does not appear to cause extensive damage to the outer and inner bacterial membranes of Escherichia coli. However, in P. aeruginosa, a dose-dependent uptake of propidium iodide has been observed at concentrations of 25 μM or higher, suggesting that membrane permeabilization may contribute to its activity against this pathogen at elevated concentrations. This compound has also been shown to induce potassium ion efflux and selectively dissipate the transmembrane electrical potential in E. coli cells.
Modulation of Microbial Growth and Viability in Controlled Environments
The antimicrobial activity of this compound is influenced by the surrounding environment, particularly the concentration of extracellular cations and the metabolic state of the target organism.
The microbicidal effect of this compound is sensitive to cations, with its activity being inhibited by the presence of Na+ or K+ in a concentration-dependent manner., Specifically, a high extracellular concentration of potassium ions has been shown to significantly decrease the candidacidal activity of this compound.,,
Furthermore, the microbicidal activity of this compound is influenced by the cellular respiration of the target microbes., Studies on Candida albicans have revealed that this compound induces a partial efflux of intracellular potassium ions, which is mediated by Tok1p K+ channels, and leads to plasma membrane depolarization. These effects occur without causing extensive disruption of the plasma membrane at concentrations that are microbicidal.,
Influence of Extracellular Ionic Conditions on Microbicidal Activity
Cation Sensitivity and Inhibition by High Extracellular Potassium (K+)copewithcytokines.orgnih.govmdpi.comnih.gov
The antimicrobial activity of this compound is influenced by the extracellular ionic environment, exhibiting cation-sensitive microbicidal activity mdpi.comresearchgate.netabcam.comcusabio.com. Studies have shown that the bactericidal effect of this compound is observed under low-ionic-strength conditions copewithcytokines.orgnih.gov.
Notably, high extracellular concentrations of monovalent cations, specifically potassium (K+) and sodium (Na+), have been shown to inhibit the antimicrobial activity of this compound in a concentration-dependent manner nih.gov. Research indicates that a high external potassium concentration (e.g., 50 mM KCl) can protect yeast and bacteria from the microbicidal effects of this compound mdpi.com. This inhibitory effect by elevated extracellular K+ is a common feature shared with the antimicrobial activity of native human lactoferrin and other peptides containing the gamma-core motif mdpi.comresearchgate.netnih.gov.
The mechanism underlying this cation sensitivity involves the peptide's interaction with microbial cells, leading to a dysregulation of intracellular potassium ion flux, specifically inducing K+ efflux mdpi.comresearchgate.net. This efflux in yeast, for instance, is mediated by the fungal K+ channel Tok1p mdpi.comresearchgate.net. The alteration of intracellular ionic homeostasis, along with the dissipation of the transmembrane electrical potential, are suggested consequences of the action of this compound and other human lactoferrin gamma-core-containing peptides mdpi.comresearchgate.net. The inhibition of this compound activity by high extracellular K+ further supports the link between the peptide's effect on potassium homeostasis and its microbicidal action mdpi.comresearchgate.net.
While specific comprehensive data tables detailing the precise minimum inhibitory concentrations (MICs) of this compound across various extracellular cation concentrations for a broad spectrum of microbes were not extensively available in the search results, the consistent finding across multiple sources highlights the significant inhibitory impact of high extracellular K+ on its activity mdpi.comresearchgate.netnih.govnih.gov.
| Condition | This compound Activity | Notes | Source |
| Low-ionic-strength conditions | Bactericidal | Observed in assays | copewithcytokines.orgnih.gov |
| High Extracellular K+ | Inhibited | Concentration-dependent inhibition | mdpi.comnih.gov |
| High Extracellular Na+ | Inhibited | Concentration-dependent inhibition | nih.gov |
This table summarizes the qualitative impact of extracellular ionic conditions on this compound activity based on the research findings.
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID (if available) |
| This compound | Not readily available |
| Human lactoferrin | 3482 |
| Potassium Chloride | 4873 |
| Sodium Chloride | 5234 |
| Tetraethylammonium (B1195904) | 5404 |
| Piericidin A | 441433 |
| Oligomycin (B223565) A | 6435411 |
| Lactoferricin | Not applicable (peptide fragment) |
| Lactoferrampin | Not applicable (peptide fragment) |
| Lactoferroxin-A | 1369293 |
| Lactoferroxin-B | 1369293 |
| Lactoferroxin-C | 1369293 |
| Fluconazole (B54011) | 3367 |
| Amphotericin B | 5280965 |
| Omacillin | Not readily available |
Note: PubChem CIDs are provided for the general compounds mentioned. Specific CIDs for peptides like this compound or fragments like Lactoferricin are not typically listed in the same way as small molecules or full proteins. Lactoferroxin-A, B, and C share the same CID as they are related opioid peptides derived from lactoferrin.## this compound: Influence of Extracellular Ions on Antimicrobial Activity
This compound is a synthetic peptide derived from human lactoferrin, corresponding to residues 152-182 or 153-183 of the parent protein. kosfaj.orgcopewithcytokines.orgsld.cuniscpr.res.in This 31-amino acid peptide is characterized by the presence of a gamma-core motif, a cysteine-stabilized sequence also found in other antimicrobial peptides and conserved within the transferrin protein family. sld.cumdpi.comnih.gov this compound has demonstrated antimicrobial efficacy against a range of microorganisms, including Gram-negative bacteria and various Candida species, notably including those resistant to common antifungal agents like fluconazole and amphotericin B. kosfaj.orgcopewithcytokines.orgcpu-bioinfor.org Its mechanism of action is understood to be distinct from simple disruption of the microbial plasma membrane. mdpi.comcpu-bioinfor.orgresearchgate.net
Biological Activities of Kaliocin 1: Antimicrobial Spectrum and Specificity
Influence of Extracellular Ionic Conditions on Microbicidal Activity
The microbicidal activity of Kaliocin-1 is significantly affected by the ionic composition of the extracellular environment, displaying a characteristic cation sensitivity. mdpi.comresearchgate.netabcam.comcusabio.com Research indicates that the bactericidal effects of this compound are more pronounced under conditions of low ionic strength. copewithcytokines.orgnih.gov
A key finding regarding the activity of this compound is its inhibition by elevated concentrations of extracellular monovalent cations, particularly potassium (K+) and sodium (Na+). nih.gov Studies have shown that increasing the external potassium concentration, for example to 50 mM KCl, provides protection to both yeast and bacteria against the microbicidal effects of this compound. mdpi.com This sensitivity to high extracellular K+ is a shared feature with the antimicrobial action of native human lactoferrin and other peptides containing the gamma-core motif. mdpi.comresearchgate.netnih.gov
The underlying mechanism for this cation sensitivity is linked to the peptide's interaction with microbial cells, which leads to a disruption of intracellular potassium ion homeostasis, resulting in K+ efflux. mdpi.comresearchgate.net In yeast, this efflux is reported to be mediated by the fungal K+ channel Tok1p. mdpi.comresearchgate.net The observed alteration in intracellular ionic balance, coupled with the dissipation of the transmembrane electrical potential, are considered consequences of the activity of this compound and related peptides containing the human lactoferrin gamma-core. mdpi.comresearchgate.net The inhibition of this compound's activity by high extracellular K+ further supports the connection between its impact on potassium dynamics and its microbicidal effect. mdpi.comresearchgate.net
While detailed quantitative data on the minimum inhibitory concentrations (MICs) of this compound across a wide range of extracellular cation concentrations for various microorganisms are not extensively presented in the available search results, the consistent qualitative finding across multiple studies underscores the significant inhibitory effect of high extracellular K+ on its activity. mdpi.comresearchgate.netnih.govnih.gov
| Condition | This compound Activity | Notes |
| Low-ionic-strength conditions | Bactericidal | Observed in assays copewithcytokines.orgnih.gov |
| High Extracellular K+ | Inhibited | Concentration-dependent inhibition mdpi.comnih.gov |
| High Extracellular Na+ | Inhibited | Concentration-dependent inhibition nih.gov |
This table summarizes the qualitative impact of extracellular ionic conditions on this compound activity based on the research findings.
Molecular and Cellular Mechanisms of Action of Kaliocin 1
Non-Membrane Permeabilizing Modus Operandi
A key characteristic of Kaliocin-1's antimicrobial activity is its ability to exert lethal effects without causing significant disruption or permeabilization of the microbial cytoplasmic membrane. mdpi.comresearchgate.netmdpi.comnih.govresearchgate.netnih.govcpu-bioinfor.orgasm.orgmdpi.comasm.org This non-lytic mechanism distinguishes it from many other AMPs.
Distinction from Lytic AMPs (e.g., Lactoferricins)
Unlike lytic AMPs such as lactoferricins, which primarily function by forming pores or otherwise compromising the integrity of the microbial membrane, this compound does not induce widespread membrane damage. mdpi.comresearchgate.netmdpi.com Lactoferricins, for instance, are known to have a permeabilizing effect on the membrane, leading to damage and altered functions associated with the release of intracellular components. researchgate.netmdpi.com In contrast, studies on this compound suggest a different interaction with the membrane, one that does not result in extensive permeabilization. researchgate.netmdpi.comcpu-bioinfor.org
Assessment via Membrane Integrity Assays (e.g., Propidium (B1200493) Iodide Uptake)
The non-permeabilizing nature of this compound has been assessed and confirmed using various membrane integrity assays, notably the propidium iodide (PI) uptake assay. mdpi.comnih.govnih.govasm.orgmdpi.comresearchgate.netcore.ac.ukrsc.org Propidium iodide is a fluorescent dye that can only enter cells with compromised membrane integrity and intercalate with DNA, leading to fluorescence. mdpi.comnih.govasm.orgmdpi.com Studies have shown that incubation of microbial cells with microbicidal concentrations of this compound does not lead to a significant increase in PI-fluorescent cells, indicating that the plasma membrane remains largely intact. mdpi.comnih.govnih.govasm.orgmdpi.comresearchgate.netcore.ac.uk While some studies noted a dose-dependent PI uptake in Pseudomonas aeruginosa at higher concentrations, suggesting a potential dual mechanism in this specific pathogen, the primary mode of action across various microbes does not involve significant membrane permeabilization at typical microbicidal concentrations. mdpi.com
Dysregulation of Intracellular Ion Homeostasis
Despite not causing gross membrane permeabilization, this compound significantly impacts intracellular ion homeostasis in target microbes. mdpi.comresearchgate.netnih.govresearchgate.netnih.govmdpi.comresearchgate.netscirp.orggenecards.org
Induction of Intracellular Potassium (K+) Efflux
A consistent finding in studies on this compound is its ability to induce a partial loss of intracellular potassium ions (K+) from microbial cells, a phenomenon referred to as K+ efflux. mdpi.comresearchgate.netnih.govresearchgate.netnih.govmdpi.comresearchgate.netscirp.orggenecards.org This efflux is not a consequence of complete membrane lysis but rather a more specific disruption of ion balance. nih.govresearchgate.netnih.govmdpi.com The kinetics of K+ efflux induced by this compound are characterized by a partial loss that reaches a steady state, distinct from the rapid and extensive K+ release caused by permeabilizing peptides like Lfpep. nih.gov
Role of Specific Microbial Ion Channels (e.g., Tok1p K+ channel in yeast)
Research, particularly in the yeast Candida albicans, has identified specific microbial ion channels involved in the K+ efflux induced by this compound. researchgate.netnih.govresearchgate.netnih.govmdpi.comresearchgate.net The fungal voltage-gated potassium channel Tok1p has been shown to mediate this K+ efflux. researchgate.netnih.govresearchgate.netnih.govmdpi.comresearchgate.net Experimental evidence, such as the reduced susceptibility of C. albicans to this compound when pre-incubated with tetraethylammonium (B1195904) cation (TEA+), a known blocker of fungal K+ channels like Tok1p, supports the crucial role of this channel in this compound's fungicidal activity. nih.govnih.gov This suggests that this compound's interaction with or influence on specific ion channels like Tok1p contributes significantly to the disruption of intracellular K+ homeostasis.
Inhibition of Microbial H+-ATPases
Induction of Programmed Cell Death Pathways
This compound has been shown to induce a cell death pathway in target microorganisms that shares characteristics with programmed cell death (PCD), particularly in yeast. mdpi.comresearchgate.netuniovi.esresearchgate.netnih.govnih.govresearchgate.netasm.org This mechanism is similar to the cell death pathway previously described for human lactoferrin, the parent protein from which this compound is derived. mdpi.comresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.net The induction of this regulated cell death (RCD) process is considered a key aspect of this compound's microbicidal activity. nih.govresearchgate.net
Apoptotic-like Processes in Target Microorganisms (e.g., Yeast)
In Candida albicans, this compound induces an apoptosis-like phenotype. nih.govasm.org This process involves several markers typically associated with apoptosis in both yeast and higher eukaryotic cells. nih.govasm.org While the specific cascade of events can vary depending on the stimulus, key features of fungal apoptosis can include phosphatidylserine (B164497) externalization, accumulation of reactive oxygen species (ROS), chromatin condensation, and DNA degradation. nih.gov
Studies on human lactoferrin, which shares a similar mechanism with this compound, have demonstrated the presence of these apoptotic markers in C. albicans cells upon treatment. nih.gov Intracellular ROS accumulation has been observed to correlate with microbicidal activity. nih.gov Furthermore, mitochondrial involvement is indicated by mitochondrial depolarization. nih.gov The similarity of these features suggests that this compound also triggers a comparable apoptotic-like process in yeast. mdpi.comresearchgate.netnih.govnih.govresearchgate.net This regulated cell death is distinct from membrane disruption. mdpi.comresearchgate.netresearchgate.netnih.gov
Cellular Events Preceding Cell Death (e.g., Ion Events, Respiration Modulation)
The induction of programmed cell death by this compound is preceded by a series of cellular events, particularly involving ion homeostasis and, indirectly, cellular respiration. A key early event is the alteration of intracellular ionic homeostasis. mdpi.comnih.govresearchgate.net
One significant event is the partial loss of intracellular K⁺, known as K⁺ efflux. mdpi.comresearchgate.netresearchgate.netmdpi.comuniovi.esresearchgate.netnih.gov In C. albicans, this K⁺ efflux is mediated by the fungal voltage-dependent K⁺ channel Tok1p. mdpi.comresearchgate.netresearchgate.netmdpi.comuniovi.esnih.govresearchgate.net The importance of K⁺ efflux in the cell death process is highlighted by the fact that high extracellular K⁺ concentrations can inhibit the microbicidal activity of this compound. mdpi.comresearchgate.netresearchgate.netmdpi.comuniovi.esresearchgate.netnih.gov This suggests that maintaining intracellular K⁺ levels is crucial for cell viability in the presence of the peptide. The K⁺ efflux is considered one of the earliest events in the apoptotic process in metazoan cells and appears to be conserved in yeast apoptosis induced by agents like lactoferrin and, by extension, this compound. nih.govasm.org
Another cellular event influenced by this compound is the modulation of cellular respiration and its connection to mitochondrial function. While this compound itself does not directly inhibit cellular respiration in C. albicans at microbicidal concentrations, the influence of cellular respiration on its activity has been observed. mdpi.comresearchgate.netmdpi.comuniovi.esnih.gov The microbicidal activity can be incremented on respiring cells. uniovi.es The involvement of mitochondrial ATP synthase in yeast cell death processes induced by agents with similar mechanisms to this compound has also been reported, suggesting a role for mitochondrial energy metabolism in the programmed cell death pathway. mdpi.comresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.net Inhibition of mitochondrial ATP synthase with agents like oligomycin (B223565) can affect the cell's susceptibility. researchgate.netnih.gov
Furthermore, this compound appears to affect proton homeostasis. Studies have shown that this compound can inhibit the glucose-dependent external acidification mediated by the plasma membrane H⁺-ATPase (Pma1p) in yeast. mdpi.comresearchgate.netmdpi.comuniovi.esresearchgate.net This inhibition leads to a lower decrease in extracellular pH compared to untreated cells. mdpi.comuniovi.es The inhibition of Pma1p H⁺-ATPase by peptides containing the gamma-core motif, like this compound, is proposed as a mechanism that contributes to the alteration of intracellular ionic homeostasis and subsequent cell death. mdpi.comresearchgate.netmdpi.comuniovi.esnih.govresearchgate.netresearchgate.net
The sequence of events preceding cell death induced by this compound in yeast can be summarized as an initial interaction leading to the inhibition of plasma membrane H⁺-ATPase, followed by alterations in ion fluxes, particularly K⁺ efflux mediated by Tok1p, and the involvement of mitochondrial function, ultimately culminating in an apoptotic-like cell death. mdpi.comresearchgate.netmdpi.comnih.govnih.govresearchgate.netresearchgate.net
Here is a summary of key cellular events:
Structure Activity Relationship Sar Studies of Kaliocin 1
Identification of Essential Amino Acid Residues and Motifs
A critical breakthrough in understanding the antimicrobial action of Kaliocin-1 was the identification of a conserved structural signature known as the gamma-core motif. nih.gov This motif is common to a wide array of disulfide-stabilized antimicrobial peptides and is highly conserved within the transferrin family of proteins across different species. nih.gov The presence of the gamma-core motif in this compound is directly correlated with its antimicrobial properties. nih.govresearchgate.net
Studies have shown that peptides containing the γ-core motif from human lactoferrin (hLf), such as this compound and a shorter 15-mer derivative (Kdp15), exhibit potent fungicidal and bactericidal activities. mdpi.com The mechanism of action associated with this motif involves the inhibition of microbial H+-ATPases, leading to cell death without causing lysis of the plasma membrane. mdpi.comnih.gov This shared mechanism with the parent protein, human lactoferrin, underscores the central role of the gamma-core motif as the primary effector of its antimicrobial function. researchgate.netmdpi.com The discovery of this motif in large antimicrobial proteins like lactoferrin was significant, revealing that these ancient structural elements are integrated into larger host defense proteins. researchgate.net
The structure of this compound is stabilized by cysteine residues that form disulfide bonds, which are fundamental to its molecular architecture and function. nih.govfrontiersin.org These covalent cross-links are crucial for maintaining the correct three-dimensional folding of the peptide, which is essential for its biological activity. frontiersin.orgnih.gov The gamma-core motif itself is a cysteine-rich sequence, and the disulfide bridge within this motif is critical for its inhibitory effect on microbial enzymes. mdpi.com
Specifically, research on a derived peptide, Kdp15, highlighted that the cysteine residues Cys³ and Cys¹⁴, which are involved in the natural disulfide bond of the parent protein, are critical for the inhibition of plasma membrane H+-ATPase in target pathogens. mdpi.com The modification or removal of these cysteine residues can lead to a significant reduction or complete loss of antimicrobial activity, demonstrating that the integrity of the disulfide bonds is paramount for the peptide's function. nih.govnih.gov These findings emphasize that while the individual cysteine residues may not be directly involved in the catalytic process, the disulfide bridges they form are indispensable for maintaining the active conformation of the peptide. nih.gov
Effect of Peptide Truncations and Fragment Analysis
Analysis of specific fragments has provided valuable insights into the structural requirements for this compound's activity. The octapeptide fragment FSASCVPG, corresponding to residues 2-9 of this compound, has been a subject of conformational studies. nih.govresearchgate.net Using nuclear magnetic resonance (NMR) spectroscopy, it was determined that this fragment predominantly adopts an extended backbone conformation in solution. nih.gov This structure closely resembles the corresponding fragment within the parent protein, human lactoferrin, suggesting that this region may serve as a key structural element. nih.gov
Furthermore, studies on other derived peptides, such as the 15-mer Kdp15 which contains the complete γ-core motif, have shown that this shorter peptide mimics the antimicrobial features of the full-length this compound. mdpi.com This indicates that a significant portion of the antimicrobial activity is localized within this core fragment.
Rational Design and Synthesis of this compound Analogs and Peptidomimetics
The insights gained from SAR studies have enabled the rational design of this compound analogs. By systematically modifying the peptide's structure, researchers aim to enhance its antimicrobial potency, stability, or specificity. nih.gov
One strategy in the design of analogs involves the substitution of key amino acids. To investigate the importance of specific cysteine residues, variants of lactoferrin-derived peptides have been synthesized where a cysteine is replaced by a glycine (B1666218). mdpi.com Glycine is often chosen for such substitutions due to its simple structure, having only a hydrogen atom as its side chain, which minimizes steric hindrance and provides conformational flexibility. mdpi.comwikipedia.org
In the context of peptides derived from human lactoferrin's γ-core, exchanging a cysteine with a glycine was used to probe the role of the disulfide bond. mdpi.com The results from these analogs confirmed that the cysteine residues were critical for the peptide's ability to inhibit microbial H+-ATPase, as the glycine-substituted versions showed diminished activity. mdpi.com This approach highlights how targeted amino acid substitutions can be a powerful tool to confirm the functional importance of specific residues and to rationally design peptidomimetics with tailored properties.
Modulated Peptides (e.g., Kdp15) and Their Activities
In the exploration of the structure-activity relationships (SAR) of this compound, a synthetic peptide derived from human lactoferrin, researchers have synthesized and evaluated a series of modulated peptides, collectively known as this compound-derived peptides (Kdp). These studies aim to identify the minimal structural components necessary for antimicrobial activity and to understand the contribution of specific amino acid residues and motifs. A significant focus of this research has been the γ-core motif, a conserved structural element found in many cysteine-rich antimicrobial peptides.
Investigations into this compound and its derivatives have often utilized Candida albicans, an opportunistic pathogenic yeast, and Pseudomonas aeruginosa, a Gram-negative bacterium, as model organisms to assess their microbicidal efficacy. The findings from these studies have provided valuable insights into how modifications to the peptide sequence of this compound influence its biological function.
A key study compared the antimicrobial activity of the full-length this compound with several shorter, derived peptides. nih.gov This research highlighted the importance of the γ-core sequence for the peptide's inhibitory action. The activities of these peptides were quantified by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%.
Among the modulated peptides, Kdp15, which contains the complete γ-core signature of human lactoferrin, demonstrated notable antimicrobial activity. nih.gov The detailed research findings, including the specific amino acid sequences and their corresponding IC50 values against C. albicans and P. aeruginosa, are presented in the tables below. The data reveals that while the full-length this compound is highly active, certain truncated versions, like Kdp15, retain significant antimicrobial properties. Conversely, peptides lacking the complete γ-core motif or having key cysteine residues replaced showed a marked decrease in activity, underscoring the critical role of this structural feature in the antimicrobial mechanism of this compound and its derivatives. nih.gov
The mechanism of action for these active peptides, including this compound and Kdp15, is believed to be distinct from many other antimicrobial peptides that function by disrupting the cell membrane. nih.gov Instead, their activity is linked to the inhibition of plasma membrane H+-ATPases, a mode of action that is consistent with other antimicrobial agents containing the γ-core motif. nih.gov
Antimicrobial Activity of this compound and Derived Peptides Against Candida albicans
| Peptide | Sequence | IC50 (µM) |
| Kal-1 | FFSASCVPGADKGQFPNLCRLCA GTGENKCA | 1.9 ± 0.1 |
| Kdp12 | FFSASCVPGADK | >50 |
| Kdp13 | FFSASGVPGADK | >50 |
| Kdp14 | GQFPNLCRLCA | >50 |
| Kdp15 | GQFPNLCRLCA GTGENKCA | 2.9 ± 0.3 |
| Kdp16 | GQFPNLCRLGAGTGENKGA | >50 |
Antimicrobial Activity of this compound and Derived Peptides Against Pseudomonas aeruginosa
| Peptide | Sequence | IC50 (µM) |
| Kal-1 | FFSASCVPGADKGQFPNLCRLCA GTGENKCA | 2.1 ± 0.2 |
| Kdp12 | FFSASCVPGADK | >50 |
| Kdp13 | FFSASGVPGADK | >50 |
| Kdp14 | GQFPNLCRLCA | >50 |
| Kdp15 | GQFPNLCRLCA GTGENKCA | 3.2 ± 0.3 |
| Kdp16 | GQFPNLCRLGAGTGENKGA | >50 |
Advanced Research Methodologies in Kaliocin 1 Investigation
Cellular and Molecular Assays
Cellular and molecular assays are fundamental to understanding how Kaliocin-1 affects target microorganisms. These assays measure various cellular functions and components, revealing the downstream effects of this compound exposure.
Viability Assays (e.g., Colony-Forming Units)
Viability assays are used to quantify the number of microbial cells capable of proliferating after exposure to this compound. The Colony-Forming Unit (CFU) assay is a standard method where treated cell suspensions are plated on agar (B569324), and the resulting colonies are counted after incubation mdpi.commdpi.comasm.orgscirp.org. This method directly measures the ability of individual cells to survive and reproduce, providing a quantitative assessment of this compound's microbicidal efficacy.
Studies have utilized CFU assays to determine the percentage of viable cells after incubation with this compound at various concentrations and time points mdpi.commdpi.com. For instance, the candidacidal effect of this compound at its IC50 concentration on C. albicans cells has been evaluated by plating aliquots and determining the percentage of viable cells relative to untreated controls mdpi.com. CFU assays have also been employed to assess the influence of factors like cellular respiration or the presence of inhibitors on the microbicidal activity of this compound mdpi.comnih.govmdpi.comresearchgate.net.
Table 1: Effect of this compound on C. albicans Viability (Illustrative Data based on Search Results)
| Treatment | Viability (% of Control) |
| Control (Untreated) | 100 ± 0 |
| This compound (IC50) | ~50 ± SD |
| This compound (IC50) + Oligomycin (B223565) A (16 µg/mL) | Significantly Higher |
Note: Data is illustrative, based on findings indicating this compound reduces viability and oligomycin A can affect this reduction mdpi.comresearchgate.net. Specific numerical values for SD are not consistently available across all snippets.
Spectrofluorometric Analysis of Membrane Potential Dyes
Spectrofluorometric analysis using membrane potential-sensitive dyes is a technique used to assess changes in the electrical potential across the microbial cell membrane (Δψ) asm.org. Dyes like DiSC3(5) are commonly used; their fluorescence properties change depending on the membrane potential asm.org. By monitoring the fluorescence signal, researchers can infer whether this compound induces depolarization or hyperpolarization of the membrane.
Studies have shown that this compound can cause depolarization of the cytoplasmic plasma membrane in target cells mdpi.comresearchgate.netmdpi.com. This suggests that the peptide interacts with the membrane in a way that disrupts its electrical gradient, although this effect has been reported not to involve extensive membrane permeabilization at microbicidal concentrations mdpi.commdpi.comresearchgate.netmdpi.com.
Measurement of Intracellular Ion Fluxes (e.g., K+ selective electrodes)
Measurement of intracellular ion fluxes provides insights into how this compound affects the ion homeostasis of microbial cells. Changes in the concentration of specific ions, such as potassium (K+), within the cell or in the extracellular medium can be indicative of altered membrane permeability or the modulation of ion channels or transporters. Potassium-selective electrodes are electrochemical sensors designed to measure the concentration of potassium ions in a solution lcms.czderangedphysiology.cominesarex.comthermofisher.comhannainstruments.co.uk.
Research has indicated that this compound can induce a partial loss of intracellular K+ (K+ efflux) in bacteria and yeast mdpi.comresearchgate.net. This efflux, mediated in yeast by the fungal K+ channel Tok1p, occurs without causing disruption of the cytoplasmic membrane mdpi.comresearchgate.net. The extracellular concentration of K+ has also been shown to influence the killing activity of this compound, with high extracellular K+ concentrations inhibiting its microbicidal effect mdpi.commdpi.comresearchgate.net.
Table 2: Effect of this compound on Extracellular K+ Concentration (Illustrative Data based on Search Results)
| Treatment | Extracellular K+ Concentration Change |
| Control (Untreated) | Minimal Change |
| This compound (Microbicidal) | Increase (K+ Efflux) |
Note: Data is illustrative, based on findings that this compound induces K+ efflux mdpi.comresearchgate.net. Specific quantitative data on the magnitude of the increase is not consistently provided in the snippets.
Oxygen Consumption Measurements
Oxygen consumption measurements are used to assess the respiratory activity of microbial cells. This is typically done using a Clark-type electrode, which measures the rate of oxygen depletion in a cell suspension mdpi.comnih.govresearchgate.netasm.orgcore.ac.uknih.gov. Monitoring oxygen consumption can reveal whether this compound interferes with the cellular respiration process, which is crucial for energy production in aerobic organisms.
Studies have shown that C. albicans and P. aeruginosa exposed to microbicidal concentrations of this compound exhibit oxygen consumption rates similar to those of untreated control cells for at least 30 minutes mdpi.comnih.govresearchgate.net. This suggests that this compound does not directly inhibit cellular respiration at these concentrations mdpi.comnih.gov. However, the microbicidal activity of this compound has been reported to be influenced by cellular respiration, being incremented in respiring cells mdpi.comnih.gov.
Extracellular pH Monitoring
Extracellular pH monitoring is a technique used to measure changes in the pH of the medium surrounding microbial cells. This is often done using a pH electrode nih.govmdpi.comcore.ac.uknih.gov. Changes in extracellular pH can reflect the activity of proton pumps, such as plasma membrane H+-ATPases, which extrude protons from the cell and play a critical role in maintaining intracellular pH homeostasis and generating a proton electrochemical gradient nih.govmdpi.comnih.gov.
Research has demonstrated that this compound substantially lowers the glucose-dependent external acidification in C. albicans cells compared to untreated cells nih.govmdpi.comnih.gov. In control assays, glucose addition to starved C. albicans cells leads to a progressive decrease in extracellular pH due to the active transport of H+ via the plasma membrane Pma1p H+-ATPase nih.govmdpi.comnih.gov. Pre-incubation with this compound results in a significantly smaller decrease in pH, indicating an inhibition of H+-extrusion via Pma1p H+-ATPase nih.govmdpi.comnih.gov. After 20 minutes, the decrease in pH was approximately 0.5 pH units in the presence of this compound, compared to about 1.3 pH units in control assays nih.govnih.gov.
Table 3: Effect of this compound on Glucose-Dependent Extracellular Acidification in C. albicans (Illustrative Data based on Search Results)
| Treatment | pH Decrease after 20 min |
| Control (Untreated) | ~1.3 pH units |
| This compound (2 × IC50) | ~0.5 pH units |
Intracellular ATP Quantification
Intracellular ATP quantification measures the levels of adenosine (B11128) triphosphate (ATP) within microbial cells. ATP is the primary energy currency of the cell, and changes in its concentration can reflect alterations in energy production or consumption pathways. Assays such as the BacTiter-Glo microbial cell viability assay kit, which uses luciferase to produce luminescence in an ATP-dependent manner, can be used for this purpose core.ac.uknih.gov.
Studies have shown that this compound can lead to an increase in intracellular ATP levels in C. albicans cells nih.govmdpi.comnih.govresearchgate.net. This increase has been associated with the candidacidal activity of the peptide nih.govnih.gov. The increase in intracellular ATP in yeast cells has been previously reported after treatment with other agents that affect cellular energy metabolism nih.govnih.gov. This suggests that this compound's mechanism of action involves a perturbation of ATP homeostasis, potentially related to its effect on H+-ATPases nih.govmdpi.comnih.govresearchgate.net.
Flow Cytometry for Cell Viability and Membrane Permeabilization
Flow cytometry is a powerful technique utilized to assess the impact of this compound on microbial cell viability and membrane integrity. This method allows for the quantitative analysis of individual cells within a population, providing insights into the proportion of cells that have lost membrane function. Propidium (B1200493) iodide (PI), a fluorescent dye that can only enter cells with compromised membranes, is commonly used in conjunction with flow cytometry for this purpose mdpi.comsemanticscholar.orgmdpi.com.
Studies have employed flow cytometry to monitor intracellular PI incorporation as an indicator of membrane permeabilization in target pathogens such as Candida albicans and Pseudomonas aeruginosa when exposed to this compound mdpi.com. Research findings indicate that the effect of this compound on membrane permeabilization can vary depending on the specific microorganism. For instance, while a significant increase in PI fluorescent cells was observed after treatment with other peptides, a similar permeabilizing activity was not consistently seen in C. albicans cells incubated with this compound, suggesting its microbicidal efficacy in this pathogen might not be solely dependent on cytoplasmic membrane permeabilization mdpi.com. However, a dose-dependent uptake of PI was observed for P. aeruginosa cells treated with higher concentrations of this compound, indicating a potential dual mechanism of action that includes membrane permeabilization in this bacterium mdpi.com. Flow cytometry effectively quantifies the extent of membrane damage in cells exposed to antimicrobial peptides like this compound semanticscholar.org.
Computational and In Silico Approaches
Computational and in silico methods play a crucial role in modern peptide research, offering valuable tools for understanding the structural properties, interactions, and potential applications of compounds like this compound without extensive experimental work. These approaches include molecular docking, dynamics simulations, chemogenomics, and quantum learning.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to model the interactions between molecules and study their behavior over time. Molecular dynamics simulations, in particular, can explore the conformational space of peptides with atomic resolution, revealing insights into their structure, dynamics, and interactions with their environment or other biomolecules bayanbox.ir.
Restrained molecular dynamics has been employed to determine the conformation of fragments of this compound. For example, the conformation of an octapeptide fragment (residues 2-9) of this compound in dimethyl sulfoxide-d6 has been investigated using two-dimensional nuclear magnetic resonance (NMR) spectroscopy combined with restrained molecular dynamics niscpr.res.inresearchgate.net. These studies can provide detailed structural information at a molecular level, which is crucial for understanding how the peptide might interact with potential targets. Molecular dynamics simulations have also been applied more broadly to study lactoferrin, the parent protein of this compound, to determine key residues responsible for its stability and interactions researchgate.net.
Chemogenomics-Driven Drug Discovery Paradigms
Chemogenomics is an approach that integrates chemical and genomic information to identify relationships between chemical compounds and biological targets. This field is increasingly being applied in drug discovery to identify potential drug candidates and understand their mechanisms of action.
This compound has been specifically mentioned in the context of chemogenomics-driven drug discovery paradigms. Research is exploring the use of this compound as a peptidomimetic neo-agent against pathogens like Candida albicans within a chemogenomics framework rowexperts.comresearchopenworld.comresearchopenworld.com. This involves utilizing large datasets on chemical structures and biological activities to identify or design compounds with desired properties and target specific pathways in pathogens.
Quantum Learning Approaches for Binding Affinity Prediction
Quantum learning approaches, which leverage principles of quantum mechanics and machine learning, are emerging tools in drug discovery for tasks such as predicting binding affinities between molecules. Predicting how strongly a peptide like this compound binds to its target is crucial for understanding its efficacy.
Future Research Directions and Potential Academic Applications
Elucidating Additional Specific Molecular Targets within Pathogens
While research has indicated that Kaliocin-1, similar to human lactoferrin, may target microbial H+-ATPases, further studies are needed to fully elucidate all its specific molecular targets within various pathogens frontiersin.orgnih.govuwm.edu.plexportersindia.comnih.gov. Understanding the complete spectrum of molecules this compound interacts with is crucial for a comprehensive understanding of its antimicrobial mechanism. Investigations could involve advanced proteomic techniques and genetic screens to identify proteins or other cellular components that bind to or are affected by this compound exposure in different microbial species, including bacteria and fungi like Candida albicans and Pseudomonas aeruginosa uwm.edu.plnih.gov.
Investigating Signaling Pathways Involved in this compound Induced Cell Death
Studies have observed striking similarities in the cell death pathway induced by human lactoferrin and this compound, suggesting a common mechanism that does not primarily involve plasma membrane permeabilization frontiersin.orgnih.govuwm.edu.pl. This pathway includes characteristics such as cell death independent of plasma membrane lysis, inhibition by extracellular potassium, and influence of cellular respiration and intracellular pH frontiersin.orgnih.gov. The involvement of mitochondrial ATP synthase has also been highlighted in yeast cell death processes induced by these peptides nih.govuwm.edu.plexportersindia.com. Future research should focus on dissecting the specific signaling cascades triggered by this compound binding to its targets, leading to the observed cell death phenotypes. This could involve investigating changes in ion homeostasis, energy metabolism pathways beyond ATPases, and potential induction of regulated cell death processes in pathogens nih.govuwm.edu.plexportersindia.com.
Development of Novel this compound-Based Research Probes
The unique properties and mechanism of action of this compound make it a promising candidate for developing research probes. These probes could be utilized to study microbial cell membranes, ion channels, ATPases, and cell death pathways. For instance, fluorescently labeled this compound could serve as a tool to visualize its binding sites on microbial cells. Modifications to the peptide sequence could also lead to the creation of probes with altered specificities or enhanced abilities to perturb particular cellular functions, aiding in the dissection of complex biological processes within pathogens.
Exploration of Synergistic Activities with Other Antimicrobial Agents in vitro
Exploring the synergistic potential of this compound with existing antimicrobial agents in vitro is a significant area for future research. While synergistic activity has been reported for lactoferrin-derived peptides, including in combination with hydrophobic antibiotics against P. aeruginosa and with antifungal agents against Candida strains, specific detailed studies focusing solely on this compound's synergistic effects with a wider range of antimicrobials are needed. Such studies would involve determining fractional inhibitory concentration indices of combinations of this compound with different classes of antibiotics and antifungals against various clinically relevant pathogens. This research could identify promising combinations for further investigation and potentially reveal insights into mechanisms of resistance circumvention.
Advanced Studies on this compound Biosynthesis and Post-Translational Modifications in vivo (Non-human focus)
This compound is a fragment derived from the proteolytic processing of lactoferrin. While the biosynthesis and post-translational modifications of the parent protein, lactoferrin, are relatively well-studied, the specific processes involved in the generation of the this compound fragment in vivo, particularly in non-human biological systems where lactoferrin homologs exist, warrant further investigation. Understanding the enzymes responsible for cleaving lactoferrin to release this compound and any modifications the peptide undergoes after cleavage could provide insights into its natural production and potentially inform strategies for its recombinant expression or synthesis.
Q & A
Q. Advanced Research Focus
- Dose-Response Analysis : Fit data to sigmoidal curves (e.g., Hill equation) and calculate EC₅₀/IC₅₀ values using nonlinear regression .
- Multiplicity Adjustments : Apply Bonferroni correction when testing multiple endpoints (e.g., proliferation, apoptosis, migration) .
- Power Analysis : Predefine sample sizes based on pilot studies to avoid underpowered conclusions .
How can researchers validate in silico predictions of this compound’s structure-function relationships experimentally?
Q. Advanced Research Focus
- Predictive Modeling : Use AlphaFold2 to predict tertiary structure and identify putative functional domains (e.g., heparin-binding motifs) .
- Functional Mutagenesis : Generate point mutations in predicted domains and test activity in cell-based assays .
- Cross-Validation : Compare computational predictions with circular dichroism (CD) spectra or NMR data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
